molecular formula C19H23N2+ B1264965 Triprolidine(1+)

Triprolidine(1+)

Cat. No. B1264965
M. Wt: 279.4 g/mol
InChI Key: CBEQULMOCCWAQT-WOJGMQOQSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Triprolidine(1+) is an ammonium ion resulting from the protonation of the pyrrolidine nitrogen of tripoloidine. It is the major species at pH 7.3. It has a role as a H1-receptor antagonist. It is a conjugate acid of a triprolidine.

Scientific Research Applications

Binding Mechanism with Human Serum Albumin

  • Triprolidine hydrochloride's binding mechanism with human serum albumin (HSA) has been studied using various techniques like fluorescence spectroscopy and molecular docking. These studies suggest alterations in the conformation of HSA in the presence of triprolidine, which has implications in understanding drug-protein interactions (Yasmeen & Riyazuddeen, 2017).

Transdermal Delivery Systems

  • Research on the transdermal delivery of triprolidine using TPX matrix and EVA copolymer demonstrates its potential in enhancing drug delivery through the skin. This includes studies on the skin permeation of triprolidine and its impact on antihistamine effects (Shin & Choi, 2005), (Shin et al., 2002).

Antibacterial Activity and R-Plasmid Elimination

  • Triprolidine has been shown to have antibacterial activity, producing mutants that develop cross-resistance to several other antibiotics. Studies on the elimination of R-plasmids in bacteria by triprolidine highlight its potential use in addressing antibiotic resistance (Roy et al., 2000).

Light Protection and Dermatological Applications

Synthesis Methods

  • Innovative methods for the synthesis of triprolidine have been developed, providing safer and more efficient production processes. This research is significant for the pharmaceutical industry, optimizing the production of this widely used antihistamine (Rao et al., 2009).

Neurological and Psychological Effects

  • Studies exploring the effects of triprolidine on the central nervous system reveal insights into its impact on performance, coordination, and visual function, which are relevant for understanding its side effects and potential therapeutic uses (Bye et al., 1977), (Borland & Nicholson, 1984).

properties

Product Name

Triprolidine(1+)

Molecular Formula

C19H23N2+

Molecular Weight

279.4 g/mol

IUPAC Name

2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ium-1-ylprop-1-enyl]pyridine

InChI

InChI=1S/C19H22N2/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21/h2-3,6-12H,4-5,13-15H2,1H3/p+1/b18-11+

InChI Key

CBEQULMOCCWAQT-WOJGMQOQSA-O

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\C[NH+]2CCCC2)/C3=CC=CC=N3

Canonical SMILES

CC1=CC=C(C=C1)C(=CC[NH+]2CCCC2)C3=CC=CC=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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